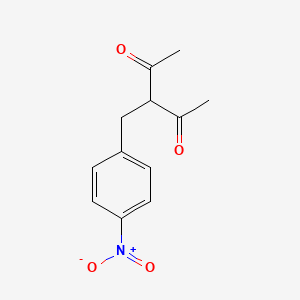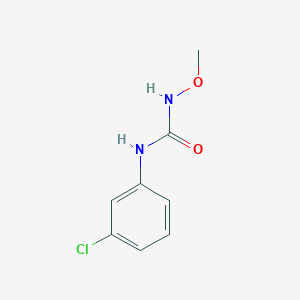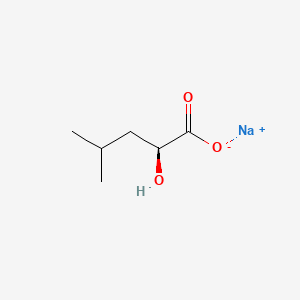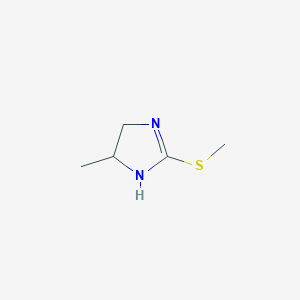
3-(4-Nitrobenzyl)-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzyl)-2,4-pentanedione is an organic compound that features a nitrobenzyl group attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-2,4-pentanedione typically involves the reaction of 4-nitrobenzyl chloride with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanedione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzyl)-2,4-pentanedione undergoes various chemical reactions, including:
Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Major Products Formed
Reduction: 3-(4-Aminobenzyl)-2,4-pentanedione.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Nitrobenzyl)-2,4-pentanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a hypoxia-activated prodrug in cancer therapy.
Medicine: Studied for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-2,4-pentanedione involves its interaction with molecular targets such as topoisomerase I. The nitro group can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that inhibit the enzyme’s activity. This results in the disruption of DNA replication and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl chloride: Similar in structure but lacks the pentanedione moiety.
2,4-Pentanedione: Lacks the nitrobenzyl group.
3-(4-Aminobenzyl)-2,4-pentanedione: The reduced form of 3-(4-Nitrobenzyl)-2,4-pentanedione.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJNFFOGCABIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476727 |
Source


|
| Record name | 3-(4-nitrobenzyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56699-21-9 |
Source


|
| Record name | 3-(4-nitrobenzyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)


![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)



methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)





